N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiophene derivative with a thioamide under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,4-dimethylphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound could be studied for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Thiazole derivatives can be used in the development of pesticides and herbicides.
Pharmaceuticals: These compounds are often used as intermediates in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, nucleic acids, or cell membranes, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and their derivatives.
Acetamide Derivatives: Compounds such as N-phenylacetamide, N-(2,4-dimethylphenyl)acetamide.
Uniqueness
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is unique due to the specific combination of functional groups and the potential biological activities arising from this structure. Its dichlorothiophene and dimethylphenyl groups may confer distinct chemical and biological properties compared to other thiazole or acetamide derivatives.
Properties
Molecular Formula |
C17H14Cl2N2OS2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H14Cl2N2OS2/c1-9-3-4-11(10(2)5-9)6-15(22)21-17-20-13(8-23-17)12-7-14(18)24-16(12)19/h3-5,7-8H,6H2,1-2H3,(H,20,21,22) |
InChI Key |
DIPAZWOTLVDCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)C |
Origin of Product |
United States |
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